An In-depth Technical Guide to 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds.[1][2][3][4] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][5] This guide focuses on a specific, functionalized pyrazole derivative, 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol. The strategic placement of a bromo substituent, a methyl group on the pyrazole nitrogen, and a tertiary alcohol moiety suggests a molecule designed for further chemical elaboration and potential interaction with biological targets. This document provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthetic protocol, and an exploration of its potential applications in drug discovery and development.
Chemical Structure and Properties
The chemical structure of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol is characterized by a 1,3,5-trisubstituted pyrazole ring. The key structural features include:
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A 1-methyl-1H-pyrazole core, which imparts a specific electronic and steric profile to the molecule.
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A bromo group at the C3 position , a versatile handle for further chemical modifications such as cross-coupling reactions.
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A 2-hydroxypropan-2-yl group at the C5 position , which introduces a tertiary alcohol functionality, potentially influencing solubility and hydrogen bonding interactions with biological macromolecules.
The systematic IUPAC name for this compound is 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1629891-52-6 | |
| Molecular Formula | C₇H₁₁BrN₂O | |
| Molecular Weight | 219.08 g/mol | |
| InChI Key | WEMUFBBGZSISBW-UHFFFAOYSA-N |
Spectroscopic Data Interpretation (Predicted)
While experimental spectra for this specific compound are not publicly available, a theoretical interpretation based on its structure provides valuable insights for characterization:
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¹H NMR: The spectrum is expected to show a singlet for the pyrazole ring proton (C4-H), a singlet for the N-methyl protons, and a singlet for the two methyl groups of the propan-2-ol moiety. The hydroxyl proton will likely appear as a broad singlet.
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¹³C NMR: Distinct signals are anticipated for each of the seven carbon atoms, including the three carbons of the pyrazole ring, the N-methyl carbon, the quaternary carbon of the propan-2-ol group, and the two equivalent methyl carbons.
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Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch for the alcohol group (around 3200-3600 cm⁻¹), C-H stretching vibrations for the alkyl and aromatic groups (around 2850-3100 cm⁻¹), and C=N and C=C stretching vibrations characteristic of the pyrazole ring (in the 1400-1600 cm⁻¹ region).[6] The C-Br stretching frequency would be observed in the fingerprint region (typically below 800 cm⁻¹).
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Mass Spectrometry: The mass spectrum would show a molecular ion peak ([M]⁺) and a characteristic isotopic pattern for the bromine atom ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio).[7] Common fragmentation patterns for tertiary alcohols would likely involve the loss of a methyl group or a water molecule.[7]
Synthesis of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol
The synthesis of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol can be efficiently achieved through a Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. In this case, methylmagnesium bromide is added to the key intermediate, 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde.
Experimental Protocol
Materials:
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3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde
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Methylmagnesium bromide (3.0 M solution in diethyl ether)
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) dissolved in anhydrous diethyl ether.
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Grignard Addition: The solution is cooled to 0 °C in an ice bath. Methylmagnesium bromide (1.2 eq) is added dropwise via the dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
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Reaction Monitoring: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C.
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Work-up: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure to yield the crude product. The crude material is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol.
Causality Behind Experimental Choices
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Inert Atmosphere: Grignard reagents are highly reactive and sensitive to moisture and atmospheric oxygen. Therefore, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent the decomposition of the Grignard reagent.
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Low-Temperature Addition: The addition of the Grignard reagent is performed at 0 °C to control the exothermicity of the reaction and minimize the formation of byproducts.
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Aqueous Work-up with Ammonium Chloride: A saturated solution of ammonium chloride is used for quenching the reaction as it is a mild proton source that protonates the intermediate alkoxide to form the desired alcohol without causing side reactions that might occur with stronger acids.
Caption: Synthetic workflow for 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol.
Potential Applications in Drug Discovery
While there are no specific studies on the biological activity of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol, the pyrazole scaffold is a well-established pharmacophore.[2][4] The presence of the bromo substituent and the tertiary alcohol functionality opens up avenues for the synthesis of a library of derivatives for screening against various biological targets.
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Scaffold for Library Synthesis: The bromine atom at the C3 position is a key functional group for derivatization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the exploration of the structure-activity relationship (SAR) around the pyrazole core.
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Potential as Kinase Inhibitors: Many pyrazole-containing compounds have been identified as potent kinase inhibitors. The tertiary alcohol moiety could potentially engage in hydrogen bonding interactions within the ATP-binding pocket of various kinases, which are crucial targets in oncology and inflammatory diseases.
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Antimicrobial and Antifungal Agents: Pyrazole derivatives have shown promising antimicrobial and antifungal activities.[2][5] The lipophilicity and hydrogen bonding capacity of the target molecule could contribute to its potential as a lead compound in the development of new anti-infective agents.
Caption: Potential applications of the target molecule in drug discovery.
Conclusion
2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol is a strategically functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis via a Grignard reaction is a reliable and scalable method. The presence of a versatile bromine handle and a tertiary alcohol group makes it an attractive scaffold for the generation of diverse chemical libraries aimed at the discovery of novel therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
-
Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
- Al-Azzawi, A. M. (2020). Current status of pyrazole and its biological activities.
- Gomha, S. M., et al. (2018).
- Abdel-Wahab, B. F., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(2), 481.
-
Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
-
MDPI. (2009, July 3). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. Infrared spectrum of propan-2-ol. Retrieved from [Link]
-
MassBank. (2008, October 21). 1-PROPANOL; EI-B; MS. Retrieved from [Link]
-
PubChem. Methyl 3-bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole-5-carboxylate, mixtire OF isomer. Retrieved from [Link]
-
Bentham Science. Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. Mass spectrum of propan-2-ol. Retrieved from [Link]
-
PubChemLite. 2-(3-bromo-1-methyl-1h-pyrazol-5-yl)ethan-1-ol. Retrieved from [Link]
-
ResearchGate. (2025, October 16). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved from [Link]
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]
-
U.S. Environmental Protection Agency. 5-Bromo-N-methyl-1H-pyrazole-3-carboxamide Properties. Retrieved from [Link]
-
International Journal of Scientific Research in Science and Technology. (2021, May 15). Study of Spectral and NLO Properties of 2-methyl-5-(Propan-2-yl) Phenolby DFT. Retrieved from [Link]
-
Royal Society of Chemistry: Education. 3. Infrared spectroscopy. Retrieved from [Link]
-
National Institute of Standards and Technology. 2-Propanol, 1-bromo-. Retrieved from [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. jchr.org [jchr.org]
- 5. academicstrive.com [academicstrive.com]
- 6. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
